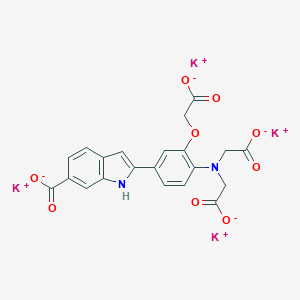

mag-indo-1 tetrapotassium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSATJAZEBYDQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14K4N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376354 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132299-21-9 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mag-Indo-1 Tetrapotassium Salt: A Technical Guide for Cellular and In Vitro Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mag-Indo-1 tetrapotassium salt, a fluorescent indicator designed for the quantitative measurement of magnesium ions (Mg²⁺). This document details its core physicochemical and spectral properties, the underlying mechanism of action, and comprehensive experimental protocols for its application in both cell-free and cellular contexts.

Core Principles and Basic Properties

Mag-Indo-1 is a ratiometric fluorescent indicator, analogous in structure and function to the calcium indicator Indo-1.[1] Its utility lies in a spectral shift that occurs upon binding to divalent cations, most notably Mg²⁺.[2] The tetrapotassium salt form of Mag-Indo-1 is a cell-impermeable molecule, making it suitable for direct introduction into cells via microinjection, for use with permeabilized cell preparations, or for creating in vitro calibration standards.[3][4]

The key feature of Mag-Indo-1 is its ratiometric nature. Upon binding to Mg²⁺, the indicator undergoes a conformational change that alters its fluorescent properties, causing a shift in both its excitation and emission spectra.[1][2] This allows for the determination of ion concentrations by calculating the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement minimizes variability from factors such as dye concentration, cell path length, and instrument sensitivity.[5]

Mechanism of Action

The fundamental mechanism of Mag-Indo-1 involves the chelation of Mg²⁺ ions by the APTRA (o-aminophenol-N,N,O-triacetic acid) moiety within its structure.[2] In its unbound, or Mg²⁺-free state, excitation with ultraviolet light results in fluorescence emission at a longer wavelength. When Mag-Indo-1 binds to Mg²⁺, a conformational change occurs, leading to a shift in the fluorescence emission to a shorter wavelength.[5] By measuring the intensity of the fluorescence at these two distinct emission wavelengths, a ratio can be calculated that directly correlates with the concentration of free Mg²⁺.

Quantitative Data

The following tables summarize the key physicochemical and spectral properties of Mag-Indo-1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄N₂O₉·4K | [6] |

| Molecular Weight | 594.74 g/mol | [6] |

| Form | Tetrapotassium salt | [6] |

| Permeability | Cell-impermeant | [7] |

| CAS Number | 132299-21-9 | [6] |

Table 2: Spectral and Binding Properties of Mag-Indo-1 (Active Form)

| Property | Value | Reference |

| Excitation Wavelength Range | 340 - 390 nm | [5] |

| Excitation Maximum (Mg²⁺-bound) | ~330-331 nm | [5] |

| Excitation Maximum (Mg²⁺-free) | ~349 nm | [5] |

| Emission Wavelength Range | 410 - 490 nm | [5] |

| Emission Maximum (Mg²⁺-bound) | ~405-417 nm | [4] |

| Emission Maximum (Mg²⁺-free) | ~480-485 nm | [5] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM | |

| Molar Extinction Coefficient (ε) at 349 nm (Mg²⁺-free) | ~38,000 cm⁻¹M⁻¹ | [4] |

| Molar Extinction Coefficient (ε) at 330 nm (Mg²⁺-bound) | ~33,000 cm⁻¹M⁻¹ | [4] |

Experimental Protocols

Due to its cell-impermeable nature, this compound is utilized in experimental setups where the cell membrane is either bypassed or permeabilized.

In Vitro Calibration Curve Protocol

This protocol is essential for determining the relationship between the fluorescence ratio and known Mg²⁺ concentrations.

Reagents and Materials:

-

This compound

-

Magnesium-free buffer (e.g., 150 mM KCl, 0.1 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)

-

High magnesium buffer (e.g., 100 mM MgCl₂, 0.1 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare Calibration Standards: Create a series of calibration standards with known free Mg²⁺ concentrations by mixing the magnesium-free and high-magnesium buffers in various ratios.

-

Add Indicator: Add this compound to each calibration standard to a final concentration of approximately 1 µM.

-

Fluorescence Measurement:

-

Excite the samples at a constant wavelength of approximately 350 nm.

-

Measure the fluorescence emission intensities at the peaks for the Mg²⁺-bound (~410 nm) and Mg²⁺-free (~485 nm) forms.

-

-

Calculate Ratio: For each standard, calculate the ratio of the fluorescence intensities (F410/F485).

-

Determine Rmin and Rmax: The ratio in the zero free Mg²⁺ solution corresponds to Rmin, and the ratio at saturating Mg²⁺ concentration corresponds to Rmax.

-

Plot Calibration Curve: Plot the fluorescence ratio (R) against the corresponding Mg²⁺ concentration to generate a calibration curve.

Protocol for Use with Permeabilized Cells

This protocol allows for the introduction of this compound into the cytoplasm of cells with compromised membranes.

Reagents and Materials:

-

Adherent or suspension cells

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Permeabilizing agent (e.g., saponin, digitonin)

-

This compound

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Permeabilization:

-

Wash the cells with a physiological buffer.

-

Incubate the cells with a buffer containing a low concentration of a permeabilizing agent (e.g., 50 µg/mL saponin) and a known extracellular Mg²⁺ concentration. The optimal concentration of the permeabilizing agent should be determined empirically.

-

-

Indicator Loading:

-

Once the cells are permeabilized, introduce this compound into the permeabilization buffer at a final concentration of 1-10 µM.

-

Alternatively, the dye can be introduced via microinjection into individual permeabilized cells.[3]

-

-

Fluorescence Imaging:

-

Mount the sample on a fluorescence microscope.

-

Excite the cells at ~350 nm.

-

Acquire images at the two emission wavelengths (~410 nm and ~485 nm).

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities to determine the intracellular Mg²⁺ concentration, using an in situ calibration.

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate key processes involving Mag-Indo-1 and its applications.

References

- 1. thermofisher.com [thermofisher.com]

- 2. Fluorescence Lifetime Characterization of Magnesium Probes: Improvement of Mg2+ Dynamic Range and Sensitivity Using Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Measuring the Pulse of the Cell: An In-depth Technical Guide to Mag-Indo-1 for Intracellular Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mag-Indo-1, a ratiometric fluorescent indicator crucial for the quantitative measurement of intracellular magnesium ions (Mg²⁺). Magnesium is the second most abundant intracellular cation and a critical cofactor in a vast array of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism.[1][2][3] Understanding the dynamics of intracellular Mg²⁺ is therefore paramount in many fields of biological research and drug development. This document details the core principles of Mag-Indo-1, its spectral and binding properties, and provides detailed protocols for its application in living cells.

Core Principles of Mag-Indo-1

Mag-Indo-1 is a fluorescent indicator belonging to the Indo-1 family, specifically designed for measuring intracellular magnesium concentrations.[4] Its acetoxymethyl (AM) ester form, Mag-Indo-1 AM, is cell-permeant, allowing it to passively diffuse across the cell membrane.[4][5] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the dye, Mag-Indo-1, within the cytosol.[4][5]

The key feature of Mag-Indo-1 is its ratiometric nature. Upon binding to Mg²⁺, the indicator undergoes a distinct shift in its fluorescence emission spectrum when excited at a single wavelength.[6][7] This allows for the determination of ion concentrations by calculating the ratio of fluorescence intensities at two different emission wavelengths.[7] This ratiometric measurement minimizes issues that can affect non-ratiometric indicators, such as uneven dye loading, photobleaching, and changes in cell volume.[5]

Quantitative Data: Physicochemical and Spectral Properties

The utility of Mag-Indo-1 as an intracellular Mg²⁺ indicator is defined by its specific chemical and spectral characteristics. These properties are summarized in the tables below.

Table 1: General Properties of Mag-Indo-1 AM

| Property | Value | Reference |

| Molecular Weight | 612.6 g/mol | [4] |

| CAS Number | 130926-94-2 | [4] |

| Form | Acetoxymethyl ester (AM) | [4] |

| Permeability | Cell-permeant | [4] |

Table 2: Spectral and Binding Properties of Mag-Indo-1 (Active Form)

| Property | Value | Reference |

| Excitation Wavelength Range | 340 - 390 nm | [4][8] |

| Excitation Maximum (Mg²⁺-free) | ~349 nm | [4][5][9] |

| Excitation Maximum (Mg²⁺-bound) | ~331 nm | [4][5][9] |

| Emission Wavelength Range | 410 - 490 nm | [4][8] |

| Emission Maximum (Mg²⁺-free) | ~475-485 nm | [5][7] |

| Emission Maximum (Mg²⁺-bound) | ~400-410 nm | [5][7] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [4][10][11] |

| Dissociation Constant (Kd) for Ca²⁺ | ~6 µM (in the absence of Mg²⁺) | [4] |

| Quantum Yield (Φ) (Mg²⁺-free) | 0.36 | [12] |

| Quantum Yield (Φ) (Mg²⁺-bound) | 0.59 | [12] |

| Molar Extinction Coefficient (ε) (Mg²⁺-free) | 38,000 M⁻¹cm⁻¹ | [12] |

| Molar Extinction Coefficient (ε) (Mg²⁺-bound) | 33,000 M⁻¹cm⁻¹ | [12] |

Note: The spectral properties and dissociation constants can be influenced by the intracellular environment, including pH, ionic strength, and protein binding.[13] In situ calibration is therefore highly recommended for the most accurate quantitative measurements.[13]

Experimental Protocols

Accurate and reproducible measurement of intracellular Mg²⁺ using Mag-Indo-1 AM requires careful attention to the experimental protocol, from cell loading to data acquisition and calibration.

Cell Loading with Mag-Indo-1 AM

This protocol outlines the general steps for loading cells with Mag-Indo-1 AM. Optimal conditions may vary depending on the cell type.[5]

Materials:

-

Mag-Indo-1 AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Pluronic® F-127 (20% solution in DMSO, optional)[13]

-

Probenecid (B1678239) (optional)[13]

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of Mag-Indo-1 AM in anhydrous DMSO.[9]

-

Loading Solution Preparation:

-

Dilute the Mag-Indo-1 AM stock solution into a serum-free physiological buffer to a final working concentration of 1-10 µM.[9][13] The optimal concentration should be determined empirically for each cell type.[5]

-

(Optional) To aid in dye solubilization and loading, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.[9] If using Pluronic F-127, first mix the Mag-Indo-1 AM stock solution with an equal volume of the 20% Pluronic F-127 solution before diluting in the buffer.[13]

-

(Optional) To prevent the extrusion of the dye by organic anion transporters, 1-2.5 mM probenecid can be added to the loading buffer.[13]

-

-

Cell Incubation:

-

For adherent cells, replace the culture medium with the loading solution.[6]

-

For suspension cells, add the loading solution to the cell suspension.[14]

-

Incubate the cells for 15-60 minutes at 37°C in the dark.[4] The optimal loading time and temperature should be determined empirically for each cell type to maximize dye loading and minimize compartmentalization.[4][15]

-

-

Washing: After incubation, wash the cells two to three times with a fresh, pre-warmed physiological buffer to remove any extracellular dye.[6][9]

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[9][13]

In Situ Calibration of Intracellular Mag-Indo-1

For quantitative measurements of intracellular Mg²⁺ concentrations, in situ calibration is essential.[13] This is typically achieved using an ionophore to equilibrate intracellular and extracellular Mg²⁺ concentrations.[13]

Materials:

-

Mag-Indo-1 loaded cells

-

Mg²⁺-free calibration buffer (containing a high concentration of a magnesium chelator, e.g., 10 mM EDTA)[9][15]

-

High Mg²⁺ calibration buffer (e.g., 10-35 mM Mg²⁺)[13]

-

Magnesium ionophore (e.g., 4-bromo A-23187 or ionomycin)[9][13]

Procedure:

-

Determine Rmin (Minimum Ratio): Expose the Mag-Indo-1-loaded cells to the Mg²⁺-free calibration buffer containing the ionophore.[13] This will deplete the intracellular Mg²⁺, and the resulting fluorescence ratio is Rmin.[5]

-

Determine Rmax (Maximum Ratio): Expose the cells to the high Mg²⁺ calibration buffer containing the ionophore.[13] This will saturate the intracellular dye with Mg²⁺, and the resulting fluorescence ratio is Rmax.[5]

-

Generate a Calibration Curve: Expose the cells to a series of calibration buffers with known intermediate Mg²⁺ concentrations and record the fluorescence ratio at each concentration.[13] Plot the fluorescence ratio against the corresponding Mg²⁺ concentration to generate a calibration curve.[13]

-

Calculate Intracellular [Mg²⁺]: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:[9][16]

[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree / Fbound)

where:

-

Kd is the dissociation constant of Mag-Indo-1 for Mg²⁺.

-

R is the measured fluorescence ratio in the experimental cells.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Ffree / Fbound is the ratio of the fluorescence intensities at the denominator wavelength for the Mg²⁺-free and Mg²⁺-bound forms of the dye, respectively.

-

Visualizing Workflows and Pathways

Experimental Workflow for Intracellular Magnesium Measurement

The process of measuring intracellular magnesium with Mag-Indo-1 AM involves a series of steps from cellular loading to fluorescence detection and data analysis.

Caption: A typical experimental workflow for measuring intracellular Mg²⁺ using Mag-Indo-1 AM.

Intracellular Uptake and Activation of Mag-Indo-1 AM

The mechanism of Mag-Indo-1 AM cellular uptake and activation is a critical first step for successful intracellular magnesium measurement.

Caption: Mechanism of Mag-Indo-1 AM cellular uptake and activation.

Generalized Signaling Pathway Involving Intracellular Magnesium

Intracellular Mg²⁺ is a key regulator in numerous signaling pathways.[1] Changes in its concentration can be initiated by various stimuli and have widespread downstream effects.

Caption: Generalized signaling pathway leading to changes in intracellular magnesium.

Limitations and Considerations

While Mag-Indo-1 AM is a powerful tool, it is important to be aware of its limitations:

-

Calcium Interference: Mag-Indo-1 also binds to Ca²⁺ with a higher affinity than for Mg²⁺.[4] Although the resting intracellular Ca²⁺ concentration is much lower than Mg²⁺, significant changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements.[4][17] This is a critical consideration in excitable cells or when studying signaling pathways that involve large Ca²⁺ fluxes.[4]

-

Compartmentalization: The AM ester form of the dye can sometimes be sequestered into subcellular organelles, leading to inaccurate measurements of cytosolic Mg²⁺ concentrations.[18] Optimizing loading conditions, such as using lower temperatures, can help minimize this issue.[15]

-

Phototoxicity and Photobleaching: Like many fluorescent probes, prolonged exposure to UV excitation light can cause phototoxicity and photobleaching, which can damage cells and reduce the fluorescent signal over time.[4] It is crucial to use the lowest possible excitation intensity and exposure time.[19]

-

Protein Binding: In the cellular environment, Mag-Indo-1 can bind to intracellular proteins, which may alter its fluorescent properties and affect the accuracy of Mg²⁺ concentration measurements.[4]

Conclusion

Mag-Indo-1 AM remains a widely used and valuable fluorescent indicator for the ratiometric measurement of intracellular magnesium. Its ability to provide quantitative data on Mg²⁺ dynamics has significantly contributed to our understanding of the physiological roles of this important divalent cation.[4] By following well-defined protocols, being mindful of its limitations, and performing careful in situ calibration, researchers can effectively employ Mag-Indo-1 AM to gain critical insights into cellular signaling, homeostasis, and the mechanisms of drug action.

References

- 1. Intracellular magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium: Health Effects, Deficiency Burden, and Future Public Health Directions [mdpi.com]

- 3. konstantinioncenter.org [konstantinioncenter.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thermofisher.com [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Role of Mag-Indo-1 in Illuminating Magnesium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Mag-Indo-1, a ratiometric fluorescent indicator pivotal for the quantitative measurement of intracellular free magnesium ions ([Mg²⁺]i). We will delve into its core principles, spectral and binding properties, and provide detailed experimental protocols for its application in living cells. Furthermore, this guide will explore its utility in dissecting the intricate roles of magnesium in critical signaling pathways, addressing both its applications and limitations to empower robust experimental design and data interpretation.

Core Principles of Mag-Indo-1

Mag-Indo-1 is a fluorescent indicator derived from Indo-1, specifically designed with a lower affinity to be suitable for measuring the typically millimolar concentrations of intracellular free Mg²⁺.[1][2][3] Its acetoxymethyl (AM) ester form, Mag-Indo-1 AM, is a cell-permeant molecule that readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant and active form of the dye, Mag-Indo-1, within the cytosol.[4]

The key to Mag-Indo-1's utility lies in its ratiometric nature. Upon binding to Mg²⁺, it undergoes a conformational change that results in a shift in both its excitation and emission fluorescence spectra.[1][4] Specifically, the emission maximum shifts from approximately 485 nm in the Mg²⁺-free state to around 405-410 nm when bound to Mg²⁺, upon excitation near 350 nm.[4] This spectral shift allows for the measurement of fluorescence intensity at two different wavelengths. The ratio of these intensities (e.g., F410/F485) is directly proportional to the intracellular Mg²⁺ concentration and offers a significant advantage over intensity-based probes. Ratiometric measurements are largely independent of variables such as dye concentration, cell path length, and photobleaching, leading to more accurate and reproducible quantification of [Mg²⁺]i.[4]

Quantitative Data Presentation

The precise physicochemical and spectral properties of Mag-Indo-1 are critical for its effective use. The following tables summarize these key quantitative parameters.

| Property | Value | Reference(s) |

| Molecular Weight | 612.6 g/mol | [4] |

| CAS Number | 130926-94-2 | [4] |

| Form | Acetoxymethyl ester (AM) | [4] |

| Permeability | Cell-permeant | [4] |

Table 1: General Properties of Mag-Indo-1 AM

| Property | Value | Reference(s) |

| Excitation Maximum (Mg²⁺-free) | ~349 nm | [1][4] |

| Excitation Maximum (Mg²⁺-bound) | ~330 nm | [1] |

| Emission Maximum (Mg²⁺-free) | ~485 nm | [4] |

| Emission Maximum (Mg²⁺-bound) | ~405 - 410 nm | [4] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1][3][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM | [1] |

| Molar Extinction Coefficient (ε) (Mg²⁺-free at 349 nm) | 38,000 cm⁻¹M⁻¹ | [1] |

| Molar Extinction Coefficient (ε) (Mg²⁺-bound at 330 nm) | 33,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) (Mg²⁺-free) | 0.36 | [1] |

| Quantum Yield (Φ) (Mg²⁺-bound) | 0.59 | [1] |

Table 2: Spectral and Binding Properties of Mag-Indo-1 (Active Form)

Experimental Protocols

Accurate and reproducible measurements of intracellular Mg²⁺ with Mag-Indo-1 require meticulous attention to experimental detail. The following protocols provide a general framework that should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

Mag-Indo-1 AM Stock Solution (1-5 mM): Dissolve lyophilized Mag-Indo-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Pluronic™ F-127 Stock Solution (20% w/v in DMSO): This non-ionic surfactant can be used to aid in the dispersion of the lipophilic AM ester in aqueous loading buffers.

-

Probenecid (B1678239) Stock Solution (100 mM): Probenecid can be used to inhibit organic anion transporters, which may extrude the hydrolyzed dye from the cytoplasm.[6]

Cell Loading Protocol

This protocol is a general guideline for both adherent and suspension cells.

-

Cell Preparation:

-

Adherent Cells: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

-

Suspension Cells: Harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

-

Loading Solution Preparation: Dilute the Mag-Indo-1 AM stock solution into the physiological buffer to a final working concentration of 1-10 µM.[4] To aid in dispersion, the Mag-Indo-1 AM stock can be mixed with an equal volume of 20% Pluronic™ F-127 before final dilution. If dye extrusion is a concern, add probenecid to a final concentration of 1-2.5 mM.[6]

-

Incubation: Replace the culture medium with the loading solution and incubate the cells for 15-60 minutes at 37°C, protected from light.[4] Optimal loading time and temperature should be determined empirically for each cell type to maximize cytosolic loading and minimize compartmentalization into organelles.[4]

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.[7]

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.[7] The cells are now ready for fluorescence measurements.

In Situ Calibration Protocol

To convert the measured fluorescence ratio into an absolute intracellular Mg²⁺ concentration, an in situ calibration is essential. This is typically achieved using a Mg²⁺ ionophore to equilibrate intracellular and extracellular Mg²⁺ concentrations.

-

Prepare Calibration Buffers:

-

Mg²⁺-free Buffer (for Rmin): A physiological buffer containing a Mg²⁺ chelator (e.g., 10 mM EDTA) and a Mg²⁺ ionophore (e.g., 5-10 µM A-23187). This buffer should also be nominally calcium-free.[8]

-

Saturating Mg²⁺ Buffer (for Rmax): A physiological buffer containing a high concentration of Mg²⁺ (e.g., 10-20 mM) and the same concentration of the ionophore. This buffer should also be nominally calcium-free.[8]

-

-

Determine Rmin (Minimum Ratio): After your experiment, perfuse the Mag-Indo-1-loaded cells with the Mg²⁺-free buffer. Monitor the fluorescence ratio (F410/F485) until a stable minimum is reached. This value is Rmin.[9]

-

Determine Rmax (Maximum Ratio): Following the Rmin measurement, perfuse the same cells with the saturating Mg²⁺ buffer. Monitor the fluorescence ratio until a stable maximum is achieved. This value is Rmax.[9]

Calculation of Intracellular Mg²⁺ Concentration

The intracellular free Mg²⁺ concentration can be calculated using the Grynkiewicz equation:[9][10]

[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Mg²⁺]i is the intracellular free magnesium concentration.

-

Kd is the dissociation constant of Mag-Indo-1 for Mg²⁺ (~2.7 mM).

-

R is the experimentally measured fluorescence ratio (F410/F485).

-

Rmin is the minimum fluorescence ratio determined from the in situ calibration.

-

Rmax is the maximum fluorescence ratio determined from the in situ calibration.

-

Sf2 / Sb2 is the ratio of the fluorescence intensity of the Mg²⁺-free form to the Mg²⁺-bound form at the denominator wavelength (~485 nm).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where Mag-Indo-1 is instrumental.

Role of Magnesium in Insulin (B600854) Signaling

Intracellular magnesium is a critical cofactor for numerous enzymes involved in the insulin signaling cascade.[11] A deficiency in intracellular Mg²⁺ has been linked to insulin resistance.[12] Mag-Indo-1 can be employed to investigate the dynamics of intracellular Mg²⁺ in response to insulin stimulation, providing insights into how Mg²⁺ homeostasis impacts insulin sensitivity.

Role of Magnesium in Glutamate (B1630785) Receptor Signaling

In the central nervous system, Mg²⁺ plays a crucial voltage-dependent blocking role at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity, learning, and memory.[13][14] At resting membrane potentials, Mg²⁺ physically occludes the NMDA receptor channel, preventing ion flow. Upon depolarization, the Mg²⁺ block is relieved, allowing Ca²⁺ influx and downstream signaling. Mag-Indo-1 can be used to study the dynamics of intracellular Mg²⁺ in neurons and its interplay with glutamate receptor activation and calcium signaling.[1]

Critical Considerations and Troubleshooting

While a powerful tool, the use of Mag-Indo-1 is not without its challenges.

-

Calcium Interference: Mag-Indo-1 binds Ca²⁺ with a higher affinity than Mg²⁺.[1] Although the intracellular concentration of free Mg²⁺ is significantly higher than that of Ca²⁺, large or rapid changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements.[6] In experiments where significant Ca²⁺ fluxes are expected, it may be necessary to use a Ca²⁺ chelator or perform experiments in low Ca²⁺ media.

-

Compartmentalization: The AM ester form of the dye can be sequestered into organelles such as mitochondria, leading to a non-uniform cytosolic distribution and potentially inaccurate measurements of cytosolic [Mg²⁺]i.[8] Optimizing loading conditions, such as using a lower temperature for a longer duration, can help minimize this issue.[15]

-

Incomplete Hydrolysis: In some cell types, the hydrolysis of the AM ester may be incomplete, leading to a low fluorescence signal.[6] Increasing the incubation time or temperature can enhance esterase activity.[6]

-

Dye Leakage: The hydrolyzed form of the dye can be extruded from the cell by organic anion transporters. The use of probenecid can mitigate this issue.[6]

-

Phototoxicity and Photobleaching: As with all fluorescent probes, prolonged exposure to the UV excitation light required for Mag-Indo-1 can cause phototoxicity and photobleaching. It is crucial to use the lowest possible excitation intensity and exposure times that provide an adequate signal-to-noise ratio.

Conclusion

Mag-Indo-1 remains a cornerstone for the investigation of intracellular magnesium homeostasis. Its ratiometric properties provide a robust method for quantifying [Mg²⁺]i, a critical second messenger and cofactor in a vast array of cellular processes. By understanding its principles of operation, adhering to detailed experimental protocols, and being cognizant of its limitations, researchers can effectively leverage Mag-Indo-1 to unravel the complex and vital roles of magnesium in cellular signaling, physiology, and disease. This in-depth understanding is paramount for advancing basic scientific knowledge and for the development of novel therapeutic strategies targeting magnesium-dependent pathways.

References

- 1. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thermofisher.com [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.cn [documents.thermofisher.cn]

- 8. benchchem.com [benchchem.com]

- 9. Effects of Magnesium Deficiency on Mechanisms of Insulin Resistance in Type 2 Diabetes: Focusing on the Processes of Insulin Secretion and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Fluorescent Indicators for Magnesium: Principles, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a critical cofactor in a vast array of enzymatic reactions essential for cellular function, including ATP metabolism, DNA and protein synthesis, and the regulation of ion channels.[1] Its homeostasis is tightly regulated, and dysregulation is implicated in numerous pathologies, including cardiovascular diseases, metabolic disorders, and neurological conditions.[2] Fluorescent indicators have become indispensable tools for the real-time, non-invasive measurement of intracellular Mg²⁺ concentrations ([Mg²⁺]i), providing invaluable insights into its dynamic roles in cellular signaling and physiology.[2][3] This guide provides an in-depth overview of the core principles of fluorescent Mg²⁺ indicators, detailed experimental protocols for their application, and a summary of key signaling pathways regulated by magnesium.

Core Principles of Fluorescent Magnesium Indicators

The majority of fluorescent Mg²⁺ indicators are based on the chelator o-aminophenol-N,N,O-triacetic acid (APTRA), which exhibits selectivity for Mg²⁺ over the more abundant intracellular cation, Ca²⁺.[4] Upon binding to Mg²⁺, these indicators undergo a conformational change that alters their photophysical properties, leading to a detectable change in fluorescence. These changes can manifest as a shift in the excitation or emission wavelength (ratiometric indicators) or an increase in fluorescence intensity at a single wavelength (single-wavelength indicators).[5][6]

The choice of indicator depends on the specific experimental requirements, including the expected [Mg²⁺]i range, the instrumentation available, and the potential for interference from other ions.[7] Intracellular free Mg²⁺ levels are typically in the range of 0.1 to 6 mM.[8]

Quantitative Properties of Common Fluorescent Magnesium Indicators

The selection of an appropriate fluorescent indicator is crucial for the accurate measurement of intracellular magnesium concentrations. The table below summarizes the key quantitative properties of several widely used fluorescent indicators for magnesium. These parameters are essential for experimental design and data interpretation.

| Indicator | Type | Excitation (nm) (Free/Bound) | Emission (nm) (Free/Bound) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Key Features |

| Mag-fura-2 | Ratiometric | 369 / 330 | 511 / 491 | 1.9[6][9] | ~52 | UV-excitable, ratiometric, allows for quantitative measurements independent of dye concentration.[5] |

| Mag-indo-1 | Ratiometric | ~349 / ~330 | ~475 / ~400 | 2.7[6] | ~35 | UV-excitable, ratiometric, suitable for flow cytometry.[5] |

| Magnesium Green™ | Single-wavelength | ~506 | ~531 | ~0.9 | ~6.5 | Visible light-excitable, shows fluorescence enhancement upon Mg²⁺ binding.[8][9] |

| Mag-fluo-4 | Single-wavelength | ~490 | ~515 | 4.7[6][10] | 22[6][10] | Visible light-excitable, significant fluorescence increase upon Mg²⁺ binding, suitable for confocal microscopy.[10] |

Note: Dissociation constants (Kd) can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented here are generally accepted in vitro measurements.

Experimental Protocols

Accurate and reproducible measurements of intracellular magnesium concentration rely on meticulous experimental technique. The following sections provide detailed protocols for cell loading and calibration of common fluorescent magnesium indicators.

Protocol 1: Cell Loading with Acetoxymethyl (AM) Ester Forms of Magnesium Indicators

The AM ester forms of the indicators are membrane-permeant and are hydrolyzed by intracellular esterases to release the active, membrane-impermeant indicator in the cytoplasm.[11]

Materials:

-

Fluorescent magnesium indicator AM ester (e.g., Mag-fura-2 AM, Mag-fluo-4 AM)

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO, optional)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom buffer appropriate for the cell type)

-

Probenecid (B1678239) (optional, to inhibit organic anion transporters that can extrude the dye)

Procedure:

-

Prepare a stock solution of the indicator: Dissolve the AM ester in anhydrous DMSO to a final concentration of 1-5 mM.[1] This stock solution should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

-

Prepare the loading solution: On the day of the experiment, dilute the stock solution into the physiological buffer to a final working concentration, typically between 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type.

-

(Optional) Add Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous buffer, an equal volume of 20% Pluronic® F-127 can be mixed with the DMSO stock solution before dilution in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[10]

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash the cells once with the physiological buffer.

-

Add the loading solution to the cells.

-

Incubate the cells at a temperature between 20°C and 37°C for 30-60 minutes. The optimal loading time and temperature must be determined for each cell type.[5]

-

-

Wash and De-esterification:

-

(Optional) Add Probenecid: If dye leakage is a problem, probenecid (typically 1 mM) can be included in the final incubation and imaging buffer.[10]

Protocol 2: In Situ Calibration of Intracellular Magnesium Indicators

Calibration is essential to convert fluorescence signals into absolute [Mg²⁺]i values. In situ calibration is preferred as the properties of the indicator can be affected by the intracellular environment.[5]

Materials:

-

Cells loaded with a magnesium indicator

-

Calibration buffer with zero Mg²⁺ (e.g., containing EGTA and/or EDTA)

-

Calibration buffer with a high, saturating concentration of Mg²⁺

-

Ionophore (e.g., 4-bromo A-23187) to equilibrate intracellular and extracellular [Mg²⁺]

-

Digitonin (optional, for cell lysis to release the indicator)

Procedure for Ratiometric Indicators (e.g., Mag-fura-2):

-

Determine Rmin:

-

Expose the loaded cells to the zero Mg²⁺ calibration buffer containing the ionophore.

-

Measure the fluorescence ratio at the two excitation or emission wavelengths. This ratio represents Rmin, the ratio in the absence of Mg²⁺.

-

-

Determine Rmax:

-

Expose the same cells to the high Mg²⁺ calibration buffer containing the ionophore.

-

Measure the fluorescence ratio. This ratio represents Rmax, the ratio at saturating Mg²⁺ concentrations.

-

-

Calculate [Mg²⁺]i: Use the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin/Fmax) Where:

-

Kd is the dissociation constant of the indicator for Mg²⁺.

-

R is the experimentally measured fluorescence ratio in the cells.

-

Rmin and Rmax are the minimum and maximum ratios determined above.

-

Fmin/Fmax is the ratio of fluorescence intensities at the second wavelength for the Mg²⁺-free and Mg²⁺-bound forms of the dye, respectively.

-

Procedure for Single-Wavelength Indicators (e.g., Magnesium Green™):

-

Determine Fmin:

-

Expose the loaded cells to the zero Mg²⁺ calibration buffer with the ionophore.

-

Measure the fluorescence intensity. This is Fmin.

-

-

Determine Fmax:

-

Expose the cells to the high Mg²⁺ calibration buffer with the ionophore.

-

Measure the fluorescence intensity. This is Fmax.

-

-

Calculate [Mg²⁺]i: [Mg²⁺]i = Kd * [(F - Fmin) / (Fmax - F)] Where:

-

Kd is the dissociation constant of the indicator.

-

F is the experimentally measured fluorescence intensity.

-

Fmin and Fmax are the minimum and maximum fluorescence intensities.

-

Magnesium in Cellular Signaling Pathways

Magnesium is a crucial regulator of numerous signaling pathways. Fluorescent indicators have been instrumental in elucidating the dynamic role of Mg²⁺ in these processes.

TRPM7-Mediated Signaling

The Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a unique C-terminal kinase domain. It is a key regulator of cellular Mg²⁺ homeostasis and is involved in a variety of signaling cascades.[12][13]

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Magnesium has been shown to be a critical activator of the mTOR signaling pathway.[14][15]

Regulation of Osteogenesis

Magnesium plays a significant role in bone formation and mineralization by influencing osteoblast proliferation and differentiation through various signaling pathways.[16][17]

Conclusion

Fluorescent indicators for magnesium have revolutionized our ability to study the intricate roles of this essential ion in cellular physiology and pathology. By providing a means to visualize and quantify dynamic changes in intracellular magnesium concentrations, these tools have been instrumental in dissecting complex signaling networks. The continued development of novel probes with improved photophysical properties and selectivity will undoubtedly lead to further groundbreaking discoveries in magnesium biology and its therapeutic potential in drug development. Careful consideration of the principles outlined in this guide, along with meticulous experimental execution, will enable researchers to harness the full power of these invaluable molecular probes.

References

- 1. interchim.fr [interchim.fr]

- 2. Frontiers | Regulation of Magnesium Matrix Composites Materials on Bone Immune Microenvironment and Osteogenic Mechanism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. thermofisher.com [thermofisher.com]

- 7. Intracellular magnesium detection by fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thermofisher.com [thermofisher.com]

- 9. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Regulation of Magnesium Matrix Composites Materials on Bone Immune Microenvironment and Osteogenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ratiometric Imaging of Intracellular Magnesium Using Mag-Indo-1 Tetrapotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical application of Mag-Indo-1 tetrapotassium salt for the quantitative measurement of intracellular free magnesium ions ([Mg²⁺]i) using ratiometric fluorescence imaging. Magnesium is the second most abundant intracellular cation and a critical cofactor in a vast array of enzymatic reactions, protein synthesis, and nucleic acid stability.[1] Dysregulation of intracellular Mg²⁺ homeostasis is implicated in numerous pathologies, including cardiovascular and metabolic diseases, as well as neurological disorders, making its accurate measurement paramount for cellular physiology research and drug development.[1]

Core Principle of Ratiometric Imaging with Mag-Indo-1

Mag-Indo-1 is a fluorescent indicator specifically designed for measuring intracellular magnesium concentrations.[2] It belongs to the Indo-1 family of dyes and operates on a ratiometric basis.[2][3] This means that upon binding to Mg²⁺, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum when excited by ultraviolet (UV) light.[3]

The acetoxymethyl (AM) ester form, Mag-Indo-1 AM, is a cell-permeant version of the dye that readily crosses the plasma membrane.[1][2] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, Mag-Indo-1, in the cytoplasm.[1][2][4]

The key to its ratiometric capability lies in its dual-emission properties.[1] When excited at approximately 350 nm, the Mg²⁺-free form of Mag-Indo-1 has an emission maximum at around 485 nm.[1][5][6] Upon binding to Mg²⁺, the emission maximum shifts to approximately 405-410 nm.[1][4][5][6][7] By calculating the ratio of the fluorescence intensities at these two wavelengths (F405/F485), a quantitative measure of the intracellular free magnesium concentration can be obtained.[1][6] This ratiometric approach provides a more robust and accurate measurement compared to single-wavelength indicators because it internally corrects for variations in dye concentration, cell thickness, photobleaching, and dye leakage.[1][4][5][6]

Quantitative Data Summary

The spectral and binding properties of Mag-Indo-1 are crucial for designing experiments and interpreting data accurately. The following table summarizes the key quantitative parameters for this indicator.

| Parameter | Value | Ion | Notes |

| Excitation Maximum (Ion-Free) | ~349 nm | - | The optimal excitation wavelength for both forms.[5][7] |

| Excitation Maximum (Ion-Bound) | ~331 nm | Mg²⁺/Ca²⁺ | A shift occurs upon ion binding.[4][5][7] |

| Emission Maximum (Mg²⁺-Free) | ~485 nm | - | Emission peak in the absence of magnesium.[1][4][5][6][7] |

| Emission Maximum (Mg²⁺-Bound) | ~405-410 nm | Mg²⁺ | Emission peak in the presence of saturating magnesium.[1][4][5][6][7] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | Mg²⁺ | The affinity for magnesium.[1][4][8] Note that the in situ Kd may differ.[1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM | Ca²⁺ | Mag-Indo-1 has a higher affinity for Ca²⁺ than for Mg²⁺.[4][6] |

Note on Calcium Interference: A significant consideration when using Mag-Indo-1 is its higher affinity for calcium ions (Ca²⁺) compared to Mg²⁺.[4][6] The fluorescence spectra of the Ca²⁺-bound and Mg²⁺-bound forms are nearly identical.[1][4] Therefore, large and rapid changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements.[1] In cell types with significant Ca²⁺ fluctuations, it is essential to account for this potential interference.[6]

Experimental Protocols

The following provides a detailed methodology for the use of Mag-Indo-1 AM for ratiometric imaging of intracellular Mg²⁺.

Reagents and Materials:

-

Mag-Indo-1 AM

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO, optional)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (B1678239) (optional)

-

Magnesium ionophore (e.g., Ionomycin (B1663694) or A23187)

-

Magnesium-free calibration buffer with a high concentration of a magnesium chelator (e.g., 10-20 mM EDTA)

-

High magnesium calibration buffer (e.g., 10-20 mM MgCl₂)

-

Calcium-free buffer with a small amount of EGTA (e.g., 1 mM)

-

Adherent or suspension cells of interest

-

Inverted fluorescence microscope with UV excitation source and appropriate emission filters

Protocol:

1. Stock Solution Preparation:

-

Prepare a 1-5 mM stock solution of Mag-Indo-1 AM in anhydrous DMSO.

-

Store the stock solution desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Preparation:

-

Adherent cells: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

-

Suspension cells: Harvest and resuspend cells in a physiological buffer at a concentration of approximately 1 x 10⁶ cells/mL.

3. Loading Cells with Mag-Indo-1 AM:

-

Prepare a loading buffer by diluting the Mag-Indo-1 AM stock solution to a final concentration of 1-10 µM in your physiological buffer.

-

To aid in dye solubilization and prevent aggregation, you can pre-mix the Mag-Indo-1 AM with an equal volume of 20% Pluronic F-127 before diluting it into the final buffer.[1]

-

For adherent cells, replace the culture medium with the loading buffer. For suspension cells, add the loading buffer to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.[6]

-

To prevent dye leakage, 1-2 mM probenecid can be included in the loading and imaging buffers.[1]

4. Washing and De-esterification:

-

After incubation, wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.[1]

-

Incubate the cells for an additional 30 minutes at 37°C in the fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.[1]

5. Ratiometric Imaging:

-

Mount the cells on an inverted fluorescence microscope equipped with a UV excitation source (e.g., Xenon or mercury lamp) and filters for monitoring emission at approximately 405 nm and 485 nm.

-

Excite the cells at approximately 350 nm and acquire fluorescence images at both emission wavelengths.

-

The ratio of the fluorescence intensities (F405/F485) is then calculated for each cell or region of interest. This ratio is directly proportional to the intracellular free Mg²⁺ concentration.

6. In Situ Calibration: For quantitative measurements, it is essential to perform an in situ calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios and the effective dissociation constant (Kd) within the cellular environment.[1]

-

Determine Rmax (Mg²⁺-saturated ratio): At the end of the experiment, perfuse the cells with a high Mg²⁺ calibration buffer (e.g., 10-20 mM MgCl₂) containing a magnesium ionophore like 5-10 µM ionomycin or A23187. To minimize calcium interference during this step, use a calcium-free buffer with a small amount of EGTA (e.g., 1 mM).[1] Allow the fluorescence ratio to stabilize and record this value as Rmax.[1]

-

Determine Rmin (Mg²⁺-free ratio): Wash out the high Mg²⁺ buffer and perfuse the cells with a Mg²⁺-free calibration buffer containing a high concentration of a magnesium chelator like 10-20 mM EDTA and the ionophore.[1] Allow the fluorescence ratio to reach a stable minimum and record this value as Rmin.[1]

7. Calculation of Intracellular [Mg²⁺]: The intracellular free magnesium concentration can be calculated using the Grynkiewicz equation:[1][3]

[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax_free / Fmin_bound)

Where:

-

Kd is the dissociation constant of Mag-Indo-1 for Mg²⁺ (~2.7 mM). Note that the in situ Kd may differ from the in vitro value.[1]

-

R is the experimentally measured fluorescence ratio (F405/F485).

-

Rmin is the minimum fluorescence ratio in the absence of Mg²⁺.

-

Rmax is the maximum fluorescence ratio at saturating Mg²⁺ concentrations.

-

(Fmax_free / Fmin_bound) is the ratio of the fluorescence intensity of the Mg²⁺-free form to the Mg²⁺-bound form at the denominator wavelength (485 nm).

Mandatory Visualizations

The following diagrams illustrate the principle of Mg²⁺ detection by Mag-Indo-1, the experimental workflow, and the logic behind the ratiometric calculation.

Caption: Principle of intracellular Mg²⁺ detection by Mag-Indo-1.

Caption: Experimental workflow for ratiometric imaging of [Mg²⁺]i.

Caption: Logical relationship of the ratiometric calculation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

The Chemistry and Ion Binding Properties of Mag-Indo-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical and ion-binding properties of Mag-Indo-1, a ratiometric fluorescent indicator crucial for the quantification of intracellular magnesium ions (Mg²⁺). This document delves into the core principles of Mag-Indo-1, its spectral and binding characteristics, and detailed methodologies for its application in scientific research.

Core Principles of Mag-Indo-1

Mag-Indo-1 is a fluorescent chelator belonging to the Indo-1 family of dyes.[1] Its chemical structure is based on the APTRA (o-aminophenol-N,N,O-triacetic acid) coordinating group, which provides selectivity for divalent cations.[2] Mag-Indo-1 is designed to be cell-permeant in its acetoxymethyl (AM) ester form, Mag-Indo-1 AM.[3] Once it passively diffuses across the cell membrane, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the indicator within the cytosol.[1]

The primary utility of Mag-Indo-1 lies in its ratiometric fluorescence properties.[3] Upon binding to Mg²⁺, the indicator undergoes a conformational change that alters its electronic state, resulting in a spectral shift in both its excitation and emission wavelengths.[2][4] This ratiometric nature allows for a more precise quantification of intracellular Mg²⁺ concentrations, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[5][6]

Quantitative Data Presentation

The physicochemical and spectral properties of Mag-Indo-1 are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight (AM form) | 612.6 g/mol | [3] |

| Ion Binding Properties | ||

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [2][7][8] |

| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM - 35 µM | [8][9][10] |

| State | Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |

| Mg²⁺-free | ~349-350 nm | ~480-485 nm | [5][8] |

| Mg²⁺-bound | ~330-331 nm | ~405-417 nm | [5][6] |

| Ca²⁺-bound | ~330-331 nm | ~400-410 nm | [4] |

Experimental Protocols

Accurate measurement of intracellular ion concentrations using Mag-Indo-1 requires careful adherence to experimental protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: Loading Cells with Mag-Indo-1 AM

This protocol provides a general guideline for loading both adherent and suspension cells with Mag-Indo-1 AM. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

-

Mag-Indo-1 AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid in dye dispersal)

-

Physiological buffer appropriate for the cell type (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

-

Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of Mag-Indo-1 AM in anhydrous DMSO.[8][9]

-

Loading Solution Preparation: On the day of the experiment, dilute the Mag-Indo-1 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[1] If using, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% to improve dye solubility.[1]

-

Cell Preparation:

-

Incubation: Remove the culture medium from the cells and replace it with the Mag-Indo-1 AM loading solution. Incubate the cells for 30-60 minutes at 37°C in the dark.[1][8]

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular Mag-Indo-1 AM.[8]

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[11]

Protocol 2: In Vitro Calibration of Mag-Indo-1

This protocol describes the determination of the dissociation constant (Kd) of Mag-Indo-1 for Mg²⁺ in a cell-free system.

Materials:

-

Mag-Indo-1 (free acid form)

-

Mg²⁺-free calibration buffer

-

Saturating Mg²⁺ calibration buffer

-

Spectrofluorometer

Procedure:

-

Prepare Calibration Standards: Prepare a series of calibration solutions with known free Mg²⁺ concentrations. The use of a calcium/magnesium buffer calculator can aid in determining the precise free Mg²⁺ concentrations.[12]

-

Add Indicator: Add a small, constant amount of the Mag-Indo-1 stock solution to each calibration solution in a cuvette to achieve a final indicator concentration in the low micromolar range (e.g., 1-10 µM).[12]

-

Spectrofluorometric Measurement:

-

Data Analysis:

-

Calculate the ratio (R) of the fluorescence intensities (e.g., F417/F480) for each Mg²⁺ concentration.[12]

-

Determine the minimum ratio (Rmin) from the Mg²⁺-free solution and the maximum ratio (Rmax) from the saturating Mg²⁺ solution.[12]

-

The dissociation constant (Kd) can be calculated using the following equation derived from the law of mass action for a 1:1 binding equilibrium:[12] [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Sf2 and Sb2 are the fluorescence intensities at the denominator wavelength for the free and bound forms of the indicator, respectively.

-

Protocol 3: In Situ Calibration of Intracellular Mag-Indo-1

This protocol allows for the calibration of the Mag-Indo-1 signal within the cellular environment.

Materials:

-

Mag-Indo-1 AM loaded cells

-

Mg²⁺-free calibration buffer containing a magnesium chelator (e.g., EDTA)

-

Saturating Mg²⁺ calibration buffer

-

Ionophore that transports Mg²⁺ (e.g., A-23187)[13]

-

Fluorescence microscope or plate reader

Procedure:

-

Obtain Rmin: Perfuse the cells with the Mg²⁺-free calibration buffer containing the ionophore to deplete intracellular Mg²⁺. Measure the fluorescence ratio to determine Rmin.[5]

-

Obtain Rmax: Perfuse the cells with the saturating Mg²⁺ calibration buffer containing the ionophore to saturate the intracellular indicator with Mg²⁺. Measure the fluorescence ratio to determine Rmax.[5]

-

Calculate [Mg²⁺]i: Use the Grynkiewicz equation to calculate the intracellular magnesium concentration:[5] [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin/Fmax) where Kd is the dissociation constant of the indicator, R is the measured fluorescence ratio, and Fmin/Fmax is the ratio of fluorescence intensities at the denominator wavelength for the Mg²⁺-free and Mg²⁺-bound forms of the dye, respectively.

Visualizations

The following diagrams illustrate a simplified signaling pathway involving intracellular Mg²⁺ and a typical experimental workflow for its measurement using Mag-Indo-1.

A simplified signaling pathway involving TRPM7 and intracellular Mg²⁺.

Experimental workflow for measuring intracellular Mg²⁺ with Mag-Indo-1.

Limitations and Considerations

While Mag-Indo-1 is a powerful tool, it is essential to be aware of its limitations:

-

Calcium Interference: Mag-Indo-1 binds to Ca²⁺ with a higher affinity than for Mg²⁺.[9] Therefore, in cell types with significant fluctuations in intracellular calcium, it is crucial to account for this potential interference.[1]

-

Probe Compartmentalization: The AM ester form of the dye can sometimes be sequestered into organelles, leading to a non-uniform cytosolic distribution and potentially inaccurate measurements.[3]

-

Protein Binding: In the cellular environment, Mag-Indo-1 can bind to intracellular proteins, which may alter its fluorescent properties and affect the accuracy of Mg²⁺ concentration measurements.[3]

-

Phototoxicity: UV excitation can be damaging to cells. It is crucial to minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure times.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. thermofisher.com [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.cn [documents.thermofisher.cn]

A Preliminary Investigative Guide to Mag-Indo-1 for Novel Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary investigation and application of Mag-Indo-1, a ratiometric fluorescent indicator, for the measurement of intracellular magnesium ions ([Mg²⁺]i) in a new cell line. This document outlines the core principles of Mag-Indo-1, details its critical spectral and binding properties, and presents a systematic approach to optimizing its use in previously uncharacterized cells.

Core Principles of Mag-Indo-1

Mag-Indo-1 is a UV-excitable fluorescent dye designed to measure the concentration of intracellular magnesium.[1] Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane.[1] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, Mag-Indo-1, within the cytosol.[1]

The primary advantage of Mag-Indo-1 is its ratiometric nature.[2] Upon binding to Mg²⁺, the indicator undergoes a spectral shift in its emission wavelength.[3] By calculating the ratio of the fluorescence intensities at the Mg²⁺-bound and Mg²⁺-free emission wavelengths, a more accurate and reproducible measurement of [Mg²⁺]i can be obtained, minimizing the impact of variables such as uneven dye loading, cell thickness, and photobleaching.[4]

Quantitative Data Presentation

A thorough understanding of the spectral and binding properties of Mag-Indo-1 is essential for designing and interpreting experiments.

| Property | Value | Notes |

| Excitation Wavelength | ~350 nm[5] | |

| Emission Wavelength (Mg²⁺-bound) | ~405-410 nm[6] | Nearly identical to the Ca²⁺-bound emission.[2] |

| Emission Wavelength (Mg²⁺-free) | ~485 nm[6] | |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM[7] | Suitable for measuring physiological intracellular Mg²⁺ levels.[3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM[8] | Significantly higher affinity for Ca²⁺ than for Mg²⁺.[8] |

Experimental Protocols

The following protocols provide a detailed methodology for establishing the use of Mag-Indo-1 in a new cell line, from initial optimization to final measurement.

Reagent Preparation

-

Mag-Indo-1 AM Stock Solution (1-5 mM): Dissolve Mag-Indo-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Aliquot and store at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[2]

-

Pluronic™ F-127 Stock Solution (20% w/v, Optional): Dissolve Pluronic™ F-127 in DMSO. This non-ionic surfactant can aid in the dispersion of the AM ester in aqueous media.[1]

-

Loading Buffer: Use a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a similar medium, at a physiological pH (typically 7.2-7.4).[3] For imaging, it is advisable to use a phenol (B47542) red-free medium to reduce background fluorescence.[9]

-

Probenecid Stock Solution (100 mM, Optional): Prepare in a suitable solvent (e.g., 1 M NaOH, then neutralize). Probenecid can be used to inhibit organic anion transporters, which can reduce dye leakage from the cells.[1]

Optimization of Mag-Indo-1 AM Loading

For a new cell line, it is crucial to empirically determine the optimal dye concentration and loading time to achieve adequate signal while minimizing cytotoxicity and dye compartmentalization.

Workflow for optimizing Mag-Indo-1 loading in a new cell line.

-

Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes) and culture to the desired confluency.[5]

-

Concentration Gradient: Prepare loading solutions with a range of Mag-Indo-1 AM concentrations (e.g., 1-10 µM).[1]

-

Time Course: For each concentration, incubate the cells for different durations (e.g., 15, 30, 45, 60 minutes) at 37°C.[1] Note that loading at a lower temperature (e.g., room temperature) may reduce dye compartmentalization.[6]

-

Washing: After incubation, wash the cells two to three times with pre-warmed, dye-free loading buffer.[3]

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.[10]

-

Assessment:

-

Signal Intensity and Uniformity: Image the cells and assess the fluorescence signal. The optimal condition should yield a bright, uniform cytosolic signal.

-

Cytotoxicity: Perform a viability assay (e.g., Trypan Blue exclusion) to ensure the chosen loading conditions are not toxic.

-

Compartmentalization: To confirm a cytosolic signal, perform a digitonin (B1670571) test. Digitonin at low concentrations selectively permeabilizes the plasma membrane, releasing cytosolic dye. A significant drop in fluorescence upon digitonin application indicates proper cytosolic loading.[10]

-

In Situ Calibration

To convert fluorescence ratios into absolute [Mg²⁺]i, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Cell Loading: Load the cells with Mag-Indo-1 AM using the optimized conditions determined above.

-

Rmin Determination: Expose the cells to a magnesium-free buffer containing a high concentration of a magnesium chelator (e.g., 10-20 mM EDTA) and a magnesium ionophore (e.g., 5-10 µM A-23187 or 4-bromo A-23187) to deplete intracellular Mg²⁺.[5][6] Measure the fluorescence ratio (F405/F485); this is Rmin.

-

Rmax Determination: Subsequently, expose the cells to a buffer containing a saturating concentration of magnesium (e.g., 10-20 mM MgCl₂) and the ionophore to maximize intracellular Mg²⁺.[5] Measure the fluorescence ratio; this is Rmax.

Measurement of Intracellular Mg²⁺

-

Microscopy Setup: Use a fluorescence microscope equipped with a UV excitation source (~350 nm) and appropriate filter sets for detecting the dual emissions of Mag-Indo-1 (around 405 nm and 485 nm).[5]

-

Image Acquisition: Acquire fluorescence images at both emission wavelengths. It is crucial to minimize phototoxicity by using the lowest possible excitation intensity and exposure times.[5]

-

Ratio Calculation: The ratio of the fluorescence intensities at the two emission wavelengths (e.g., F405/F485) is calculated for each time point or experimental condition.

-

[Mg²⁺]i Calculation: The intracellular magnesium concentration can be calculated using the Grynkiewicz equation:[5] [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree / Fbound at 485 nm) Where:

-

Kd is the dissociation constant of Mag-Indo-1 for Mg²⁺ (~2.7 mM).[7]

-

R is the measured fluorescence ratio.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Ffree / Fbound at 485 nm is the ratio of fluorescence intensities at the Mg²⁺-free and Mg²⁺-bound states at 485 nm.

-

Mandatory Visualizations

Experimental Workflow

Experimental workflow for measuring [Mg²⁺]i using Mag-Indo-1 AM.

Representative Signaling Pathway

Changes in intracellular Mg²⁺ can be triggered by various signaling pathways, often linked to calcium signaling.

Simplified signaling pathway involving intracellular ion release.

Important Considerations and Troubleshooting

-

Calcium Interference: Mag-Indo-1 has a higher affinity for Ca²⁺ than for Mg²⁺.[8] In cells with significant Ca²⁺ transients, this can interfere with Mg²⁺ measurements. Consider using a Ca²⁺ chelator like BAPTA-AM or performing experiments in a Ca²⁺-free medium to mitigate this.[6]

-

Compartmentalization: Sequestration of the dye in organelles such as the endoplasmic reticulum or mitochondria can lead to inaccurate cytosolic measurements.[11] Lowering the loading temperature and using the shortest effective incubation time can help minimize this issue.[6]

-

Phototoxicity: UV excitation can be damaging to cells.[5] Use the lowest possible excitation intensity and minimize exposure duration to maintain cell health and obtain reliable data.[5]

-

Autofluorescence: Cellular components like NADH and flavins can contribute to background fluorescence, especially with UV excitation.[9] It is essential to measure the autofluorescence of unloaded cells and subtract it from the signal of loaded cells.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Mag-Indo-1 Tetrapotassium Salt in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mag-Indo-1 is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular free magnesium ion concentrations ([Mg²⁺]i) in living cells.[1] As a member of the Indo-1 family of indicators, its acetoxymethyl (AM) ester form, Mag-Indo-1 AM, is cell-permeant and readily crosses the plasma membrane.[2][3] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, Mag-Indo-1, within the cytoplasm.[2][3] Mag-Indo-1 exhibits a distinct shift in its fluorescence emission spectrum upon binding to Mg²⁺, which allows for the accurate determination of [Mg²⁺]i by calculating the ratio of fluorescence intensities at two different wavelengths.[1][4] This ratiometric measurement approach minimizes common issues in fluorescence microscopy such as uneven dye loading, variations in cell thickness, and photobleaching, thereby providing more reliable and reproducible quantitative data.[3][4]

The principle of ratiometric measurement with Mag-Indo-1 lies in its spectral shift upon binding to magnesium. When excited by ultraviolet (UV) light, the fluorescence emission maximum of Mag-Indo-1 shifts from approximately 475-485 nm in its Mg²⁺-free state to around 400-410 nm when bound to Mg²⁺.[1][2][4] By measuring the fluorescence intensities at these two wavelengths and calculating their ratio, researchers can precisely determine the intracellular magnesium concentration.[1] An increase in this ratio directly corresponds to an elevation in intracellular Mg²⁺.[1]

Quantitative Data

The following table summarizes the key spectral and binding properties of Mag-Indo-1.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ||

| Mg²⁺-free | ~349 nm[4][5] | |

| Mg²⁺-bound | ~331 nm[4][5] | A shift in excitation also occurs. |

| Emission Wavelength (λem) | ||

| Mg²⁺-free | ~475-485 nm[2][4] | |

| Mg²⁺-bound | ~400-410 nm[2][4] | The spectral shift is the basis for ratiometric analysis. |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM[5][6] | Suitable for measuring physiological intracellular Mg²⁺ levels.[5][6] |

| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM[5] | Mag-Indo-1 also binds Ca²⁺ with high affinity, a critical consideration in experiments where intracellular Ca²⁺ levels may fluctuate.[1][5] |

Experimental Protocols

Reagent Preparation

-

Mag-Indo-1 AM Stock Solution (1-5 mM): Dissolve Mag-Indo-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Store in small aliquots at -20°C, protected from light and moisture.[3]

-

Pluronic™ F-127 Stock Solution (20% w/v, Optional): Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic surfactant can aid in the dispersion of the AM ester in aqueous media.[1]

-

Loading Buffer: A physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a buffer appropriate for the specific cell type, typically at a physiological pH of 7.2-7.4.[1]

-

Probenecid Stock Solution (100 mM, Optional): Prepare a stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which may extrude the de-esterified dye from the cells.[7]

Cell Loading Protocol

This is a general guideline; optimal conditions will vary depending on the cell type and experimental setup.

-

Cell Preparation:

-

Prepare Loading Solution: Dilute the Mag-Indo-1 AM stock solution into the loading buffer to a final concentration of 1-10 µM.[2][4] If using Pluronic™ F-127, it can be added to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.[7]

-

Cell Loading:

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[1][2] The optimal loading time and temperature should be determined empirically for each cell type.[4]

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular Mag-Indo-1 AM.[1][4]

-

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[2][4]

Fluorescence Microscopy and Data Acquisition

-